

# Spectroscopic Data Interpretation for cyclo(L-Pro-L-Val): A Technical Guide

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Compound of Interest		
Compound Name:	cyclo(L-Pro-L-Val)	
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#### **Abstract**

Cyclo(L-Pro-L-Val), a cyclic dipeptide belonging to the diketopiperazine class, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, anti-inflammatory, and quorum sensing inhibition properties.[1][2][3][4] Found in a variety of natural sources such as marine sponges, bacteria, and fungi, its characterization is crucial for further investigation into its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data interpretation for cyclo(L-Pro-L-Val), presenting key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a logical workflow for spectral interpretation are also provided to aid researchers in the unambiguous identification and characterization of this molecule.

## **Molecular Structure and Properties**

- IUPAC Name: (3S,8aS)-3-isopropyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[5]
- Molecular Formula: C10H16N2O2[2][6]
- Molecular Weight: 196.25 g/mol [6]



Monoisotopic Molecular Weight: 196.121177763 Da

CAS Number: 2854-40-2[2][6]

## **Spectroscopic Data**

The structural elucidation of **cyclo(L-Pro-L-Val)** relies on the combined interpretation of data from various spectroscopic techniques. This section summarizes the key findings from NMR, MS, and IR spectroscopy.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **cyclo(L-Pro-L-Val)** are typically acquired in deuterated chloroform (CDCl<sub>3</sub>).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for cyclo(L-Pro-L-Val) (500 MHz, CDCl<sub>3</sub>)[7]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.01	S	-	NH
4.09	t	8.2	Pro-α-H
3.95	d	2.2	Val-α-H
3.68–3.61	m	-	Pro-δ-H
3.58–3.49	m	-	Pro-δ-H
2.38–2.29	m	-	Val-β-H
2.15–2.05	m	-	Pro-β-H
2.04–1.90	m	-	Pro-γ-H
1.05	d	6.8	Val-γ-CH₃
0.85	d	6.8	Val-γ-CH₃

Table 2: ¹3C NMR Spectroscopic Data for cyclo(L-Pro-L-Val) (126 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
170.1 (approx.)	Pro C=O
166.2 (approx.)	Val C=O
59.0 (approx.)	Pro-α-C
53.4 (approx.)	Val-α-C
45.5 (approx.)	Pro-δ-C
31.4 (approx.)	Val-β-C
28.1 (approx.)	Pro-β-C
22.7 (approx.)	Pro-y-C
18.9 (approx.)	Val-γ-C
16.6 (approx.)	Val-y-C

Note: Precise values for <sup>13</sup>C NMR were not explicitly available in a single publication and are approximated based on typical chemical shifts for such structures.

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for cyclo(L-Pro-L-Val)

Technique	Precursor Ion	Observed m/z	Reference
HRMS (ESI)	[M+H] <sup>+</sup>	197.1285 (calc. 197.1285 for C <sub>10</sub> H <sub>17</sub> N <sub>2</sub> O <sub>2</sub> +)	
GC-MS	[M] <sup>+</sup>	196	[5]
LC-MS	[M+H] <sup>+</sup>	197.115	[6]



#### Infrared (IR) Spectroscopy

Infrared spectroscopy helps identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for cyclo(L-Pro-L-Val)

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3300-3100	N-H stretching (amide)
~2960-2850	C-H stretching (aliphatic)
~1680-1630	C=O stretching (amide I)
~1550-1510	N-H bending (amide II)

Note: Specific IR data for **cyclo(L-Pro-L-Val)** is sparse in the literature; these are characteristic ranges for cyclic dipeptides.

### **Experimental Protocols**

Detailed and standardized experimental procedures are critical for reproducible spectroscopic analysis.

#### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified cyclo(L-Pro-L-Val) in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.



- Use the residual solvent peak (CHCl₃ at 7.26 ppm) for chemical shift referencing.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
  - Use the solvent peak (CDCl₃ at 77.16 ppm) for chemical shift referencing.
- 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra as needed to confirm assignments and establish connectivity.

#### **High-Resolution Mass Spectrometry (HRMS)**

- Sample Preparation: Prepare a dilute solution of cyclo(L-Pro-L-Val) (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an Electrospray Ionization (ESI) source.
- · Data Acquisition:
  - Infuse the sample solution directly or via liquid chromatography.
  - Acquire data in positive ion mode to observe the [M+H]+ ion.
  - Calibrate the instrument using a known standard to ensure high mass accuracy.

#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole analyzer).
- GC Separation:



- Use a suitable capillary column (e.g., DB-5ms).
- Employ a temperature gradient to separate the components of the sample mixture.
- · MS Detection:
  - Acquire mass spectra in electron ionization (EI) mode.
  - The resulting fragmentation pattern can be compared to spectral libraries for identification.

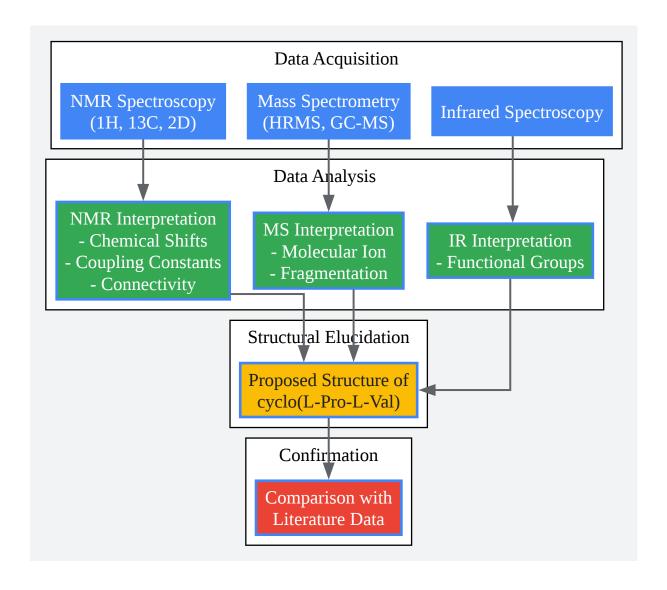
# Visualization of Interpretation Workflow and Biological Context

Visual diagrams can aid in understanding the logical flow of data interpretation and the biological relevance of **cyclo(L-Pro-L-Val)**.

### **Spectroscopic Data Interpretation Workflow**

The following diagram illustrates a typical workflow for the structural elucidation of **cyclo(L-Pro-L-Val)** using spectroscopic data.





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Caption: Workflow for the spectroscopic identification of cyclo(L-Pro-L-Val).

## **Quorum Sensing Inhibition Pathway**

**Cyclo(L-Pro-L-Val)** has been shown to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism. The diagram below provides a simplified representation of this inhibitory action.





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Caption: Inhibition of bacterial quorum sensing by cyclo(L-Pro-L-Val).

#### **Conclusion**

The comprehensive spectroscopic analysis of **cyclo(L-Pro-L-Val)** through NMR, MS, and IR techniques provides a robust framework for its unambiguous identification. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further exploration of the biological activities and therapeutic potential of this intriguing cyclic dipeptide.

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